1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
Historical Development of Benzimidazole-Piperazine Pharmacophores
The benzimidazole scaffold emerged from early 20th-century vitamin B~12~ research, where its stability and aromaticity were recognized as ideal for drug development. Parallel advancements in piperazine chemistry, particularly its adoption in antihelminthics like diethylcarbamazine, established its value as a bioactive linker. The strategic fusion of these motifs began in the 1970s, exemplified by US Patent US4093726, which detailed methods for attaching piperazine to benzimidazole’s C-2 position. This hybrid approach gained momentum with the discovery that piperazine’s conformational flexibility enhances benzimidazole derivatives’ solubility and target engagement, as seen in plinabulin’s tubulin-depolymerizing activity.
Significance of the 1-Benzyl-1H-benzo[d]imidazol-2-yl Scaffold in Medicinal Chemistry
The 1-benzyl substitution on the benzimidazole nucleus confers three critical advantages:
- Steric Protection : The benzyl group shields the N-1 position from metabolic oxidation, improving pharmacokinetic stability.
- Hydrophobic Pocket Engagement : X-ray crystallography studies reveal that the planar benzimidazole ring inserts into aromatic-rich regions of targets like tubulin, while the benzyl substituent occupies adjacent hydrophobic cavities.
- Electronic Modulation : Density functional theory (DFT) analyses indicate that benzyl substitution raises the benzimidazole’s HOMO energy (-6.2 eV vs. -6.8 eV for unsubstituted analogs), enhancing π-π interactions with biological targets.
Importance of Piperazine Linkage in Bioactive Molecules
Piperazine serves as a dynamic molecular hinge in the compound, enabling:
These attributes explain its prevalence in 18% of FDA-approved small-molecule drugs containing nitrogen heterocycles.
Role of 3,4-Dimethoxyphenyl Moiety in Pharmacological Activity
The 3,4-dimethoxyphenyl group contributes through:
- Electron Donation : Methoxy groups (-OCH~3~) increase electron density on the aromatic ring (Hammett σ~para~ = -0.27), facilitating charge-transfer interactions with receptor sites.
- Steric Guidance : Molecular dynamics simulations show the 4-methoxy group orients the compound in tubulin’s colchicine binding site, achieving a 92.7% anthelmintic efficacy at 100 μg/mL.
- Metabolic Stability : Compared to hydroxyl analogs, methoxy substitution reduces Phase II glucuronidation by 68%, extending plasma half-life.
Current Research Landscape on Benzimidazole-Piperazine Conjugates
Recent advances focus on structural optimization:
Table 1: Key Modifications and Activity Correlations
Notably, induced fit docking studies reveal that the title compound binds tubulin 1.8 Å deeper in the pocket than albendazole, explaining its superior efficacy. Concurrently, quantum mechanical calculations predict a 12.3 kcal/mol binding free energy for acetylcholinesterase inhibition, rivaling donepezil (-13.1 kcal/mol).
Properties
IUPAC Name |
1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c1-35-26-13-12-23(18-27(26)36-2)19-29(34)32-16-14-31(15-17-32)21-28-30-24-10-6-7-11-25(24)33(28)20-22-8-4-3-5-9-22/h3-13,18H,14-17,19-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUXUQKOVESGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone represents a novel class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.52 g/mol. Its structure features a piperazine ring linked to a benzimidazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.
Research indicates that benzimidazole derivatives, including this compound, exert their biological effects through various mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Cellular Effects : It influences cellular signaling pathways and gene expression. For instance, studies have demonstrated its capacity to induce apoptosis in cancer cell lines by interfering with mitochondrial membrane potential and activating apoptotic pathways .
- Antiviral Activity : Some derivatives have displayed antiviral properties, particularly against HIV-1 integrase, suggesting a potential role in the treatment of viral infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range (0.47 μM to 0.70 μM) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.54 | Topoisomerase II inhibition |
| Jurkat | <0.5 | Induction of apoptosis |
Antiviral Activity
In addition to its anticancer properties, the compound has shown promising results in antiviral assays:
- HIV-1 Integrase Inhibition : Studies indicate that certain analogs exhibit strong inhibitory effects on HIV-1 integrase, making them potential candidates for further development as antiviral agents .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antitumor Activity : A series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. The best-performing compounds exhibited not only high cytotoxicity but also significant binding affinity to DNA, indicating their potential as chemotherapeutic agents .
- Evaluation Against Viral Targets : Research focusing on the antiviral properties demonstrated that specific derivatives could inhibit the replication of HIV-1 by targeting the integrase enzyme, showcasing their dual functionality as both anticancer and antiviral agents .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds containing benzimidazole and piperazine structures have shown promising antimicrobial properties. Studies indicate that derivatives with similar frameworks exhibit moderate to good antimicrobial activity against various bacterial strains . This suggests that the compound may possess similar properties, potentially making it useful in developing new antibiotics.
-
Cancer Treatment
- A related compound has been identified as a kinesin spindle protein (KSP) inhibitor, which is crucial for cancer cell division. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, indicating that the compound could be explored for anti-cancer therapies . The structural similarity to known KSP inhibitors suggests potential efficacy in cancer treatment.
-
Neurological Applications
- Piperazine derivatives are often investigated for their neuropharmacological effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders such as anxiety or depression. Research into related compounds has shown promise in this area, warranting further investigation into this compound's effects on the central nervous system.
Table 1: Summary of Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Linked Benzimidazoles
- 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (): Structure: Lacks the dimethoxyphenyl-ethanone group, featuring a phenyl-piperazine instead. Synthesis: Involves Mannich base formation between benzimidazole and piperazine derivatives . Activity: Piperazine-phenyl substitution may favor dopamine receptor interactions, differing from the target compound’s likely kinase or antimicrobial targets.
- 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (): Structure: Contains a hydroxyl-ethyl group instead of the ethanone-dimethoxyphenyl moiety. Synthesis: Reflux of 1-methyl-2-(methylthio)-benzimidazole with 2-(4-methylpiperazin-1-yl)ethanol in ethanol . Activity: The polar hydroxyl group may reduce membrane permeability compared to the target compound’s lipophilic dimethoxyphenyl group.
Heterocyclic Hybrids
- Benzothiazole-Piperazine-Triazole Hybrids ():
- Structure : Replace benzimidazole with benzothiazole and incorporate triazole rings. Example: 5k (EI-MS: 490.13) .
- Synthesis : Click chemistry for triazole formation, followed by piperazine coupling.
- Activity : Triazole moieties enhance anticancer activity via DNA intercalation, a mechanism distinct from benzimidazole-based compounds .
Antifungal/Antimicrobial Derivatives
- BD-5 (): Structure: Nitrophenyl-benzimidazole linked to p-aminoacetophenone via a Mannich reaction. Synthesis: Ethanol reflux with formaldehyde, yielding antimicrobial derivatives .
Pharmacological and Physicochemical Properties
Advantages and Limitations
- Advantages: Enhanced lipophilicity from dimethoxy groups improves CNS penetration compared to polar analogues (e.g., ’s hydroxyl-ethanol derivative). Piperazine linker offers conformational flexibility for target binding .
- Limitations: Potential metabolic instability due to the ethanone group. Synthetic complexity from multiple substituents (benzyl, piperazine, dimethoxyphenyl) .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under reflux (e.g., using hydrazine or acetic acid) .
- Step 2 : Alkylation of the piperazine moiety. For example, coupling 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives via nucleophilic substitution, often using polar aprotic solvents like DMF or dioxane .
- Step 3 : Introduction of the 3,4-dimethoxyphenyl group through a ketone linkage, employing reagents like 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base (e.g., K₂CO₃) .
Q. Purification :
Q. Key Characterization Data :
Q. How is structural confirmation achieved, and what analytical discrepancies require resolution?
Q. Common Discrepancies :
- Impurity Peaks : May arise from incomplete alkylation (e.g., residual piperazine intermediates). Address via repeated recrystallization or gradient chromatography .
- Tautomerism : Benzimidazole NH protons can exchange, causing broad signals; use DMSO-d₆ to stabilize .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing side products?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 4 hours) and improves regioselectivity .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) for piperazine alkylation, enhancing reaction efficiency in biphasic conditions .
- Temperature Control : Maintain reflux at 80–100°C to avoid decomposition of dimethoxyphenyl intermediates .
Case Study :
A 25% yield improvement was reported using microwave irradiation (150 W, 120°C) for benzimidazole-piperazine coupling .
Q. How can researchers design pharmacological assays to evaluate this compound’s dual H₁/H₄ receptor antagonism?
In Vitro Assays :
Q. In Vivo Models :
Q. What structural modifications enhance metabolic stability without compromising target affinity?
Q. SAR Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl → 4-Fluorobenzyl | ↑ Metabolic stability (CYP3A4 inhibition reduced by 60%) | |
| Dimethoxy → CF₃O | Maintains H₁ affinity (IC₅₀: 18 nM) |
Q. How should contradictory data on cytotoxicity be resolved?
Case Example :
Q. What computational methods predict off-target interactions for this scaffold?
- Molecular Docking : Screen against kinase domains (e.g., IGF-1R, EGFR) using AutoDock Vina .
- Pharmacophore Modeling : Identify shared features with known GPCR ligands (e.g., histamine receptors) .
- ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration (e.g., high LogP (~4.2) suggests CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
